2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone
Description
Properties
CAS No. |
573707-38-7 |
|---|---|
Molecular Formula |
C18H16N4O3S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H16N4O3S/c1-2-9-22-17(12-5-7-19-8-6-12)20-21-18(22)26-11-16(25)13-3-4-14(23)15(24)10-13/h2-8,10,23-24H,1,9,11H2 |
InChI Key |
AWXXEKSGPLGXPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone is a novel triazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.42 g/mol. The presence of the triazole ring and the pyridine moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.42 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects comparable to established HDAC inhibitors .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features suggest potential efficacy against a range of pathogens. Preliminary data indicate that it may inhibit bacterial growth through interference with cellular processes .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Triazole derivatives have been linked to COX inhibition, which is vital in mediating inflammatory responses. Studies suggest that modifications in the triazole structure can enhance selectivity towards COX enzymes, thereby providing a pathway for developing new anti-inflammatory agents .
The biological activity of 2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDACs, this compound alters gene expression related to cell cycle regulation and apoptosis in cancer cells.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways suggests a dual role in managing both cancer and inflammatory diseases.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to its antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives similar to the compound in various biological assays:
- In Vitro Studies : Compounds structurally related to 2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone were tested against multiple cancer cell lines (e.g., A549 lung cancer cells), showing significant dose-dependent inhibition .
- In Vivo Models : Animal studies demonstrated that these compounds could reduce tumor size and improve survival rates in xenograft models when administered at specific doses .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives of triazoles have been synthesized and tested against various fungal strains, showing promising results in inhibiting Candida species. The incorporation of the pyridine moiety enhances antifungal efficacy by improving binding interactions with fungal enzymes .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Candida albicans | 18 |
| Compound B | Candida glabrata | 15 |
| Compound C | Candida krusei | 17 |
Anticancer Properties
The dual inhibition of histone deacetylase (HDAC) and focal adhesion kinase (FAK) has been explored using similar triazole derivatives. Such compounds demonstrate antiproliferative activity against various cancer cell lines. For example, studies have shown that specific substitutions on the triazole ring can enhance anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 20.12 |
| Compound B | HT-29 | 34.19 |
| Compound C | K562 | 18.25 |
Study on Antifungal Efficacy
In a study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against multiple strains of Candida. The study found that compounds with hydroxyl substitutions exhibited enhanced efficacy compared to traditional antifungals like fluconazole .
Investigation into Anticancer Properties
Another significant study focused on the synthesis of novel triazole-based compounds as dual inhibitors for HDAC and FAK. The results indicated that these compounds could significantly reduce cell viability in various cancer lines while exhibiting low toxicity towards normal cells .
Comparison with Similar Compounds
Key Structural Insights :
- Pyridine Positional Isomerism: Pyridin-4-yl (target compound) vs.
- Aryl Group Modifications : The 3,4-dihydroxyphenyl group in the target compound contrasts with methoxy (e.g., 3,4-dimethoxyphenyl in ) or halogenated (e.g., 4-fluorophenyl in ) analogs. Hydroxyl groups enhance polarity and redox activity, whereas methoxy groups increase lipophilicity.
- Side Chain Variations : Acetamide (6a-c) or morpholinium salts (e.g., API in ) introduce hydrogen-bonding or charged functionalities, impacting solubility and pharmacokinetics.
Physicochemical Properties
- Melting Points: Acetamide derivatives (6a-c): 161–184°C . CHEQ-2: Not reported, but likely lower due to flexible side chains.
- Solubility :
- The target compound’s 3,4-dihydroxyphenyl group enhances water solubility compared to methoxy-substituted analogs (e.g., ).
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazolethione core is synthesized through cyclization of a thiosemicarbazide precursor. A representative protocol involves:
-
Hydrazide Formation : Reacting pyridine-4-carboxylic acid hydrazide with carbon disulfide (CS₂) in basic ethanol to form a dithiocarbazate intermediate.
-
Cyclization : Treating the dithiocarbazate with hydrazine hydrate under reflux to yield 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol.
Example Reaction Conditions :
Allylation of the Triazolethione
The allyl group is introduced via alkylation of the triazolethiolate anion using allyl bromide:
-
Deprotonation : Treating 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with NaH in dry DMF to generate the thiolate anion.
-
Alkylation : Adding allyl bromide (1.2 equiv) at 0°C and stirring at room temperature for 12 h.
Optimized Parameters :
Synthesis of 1-(3,4-Dihydroxyphenyl)-2-bromoethanone
Protection of Catechol Hydroxyl Groups
To prevent undesired side reactions during bromination, the hydroxyl groups of 3,4-dihydroxyacetophenone are protected as acetyl esters:
-
Acetylation : Reacting 3,4-dihydroxyacetophenone with acetic anhydride (3.0 equiv) and pyridine (catalyst) at 100°C for 4 h.
-
Bromination : Treating the diacetylated derivative with bromine (1.1 equiv) in glacial acetic acid at 0°C to yield 2-bromo-1-(3,4-diacetoxyphenyl)ethanone.
-
Deprotection : Hydrolyzing the acetyl groups using NaOH (2.0 M) in methanol/water (1:1) at 60°C for 2 h.
Key Data :
Thioether Bond Formation via Nucleophilic Substitution
The final step involves coupling the triazolethiol and brominated ketone:
-
Generation of Thiolate Anion : Dissolving 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in DMF with K₂CO₃ (2.0 equiv) at 25°C for 30 min.
-
Reaction with α-Bromo Ketone : Adding 1-(3,4-dihydroxyphenyl)-2-bromoethanone (1.1 equiv) and stirring at 60°C for 8 h.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound as a pale-yellow solid.
Performance Metrics :
Alternative Synthetic Routes and Comparative Analysis
One-Pot Cyclization-Alkylation Strategy
A streamlined approach combines triazole formation and allylation in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yield to 78–85%.
Table 1. Comparison of Preparation Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Stepwise (Sections 2–4) | 60–68 | 20 | 98 |
| One-Pot | 55–62 | 12 | 95 |
| Microwave-Assisted | 78–85 | 0.5 | 97 |
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.45 (d, J = 5.2 Hz, 2H, pyridine-H), 6.85–6.79 (m, 3H, catechol-H), 5.95 (m, 1H, allyl-CH₂), 5.30 (s, 2H, SCH₂), 3.12 (d, J = 6.8 Hz, 2H, allyl-CH₂), 2.55 (s, 3H, COCH₃).
-
IR (KBr) : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
Chromatographic Purity
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
The 1,2,4-triazole ring can form regioisomers depending on the substitution pattern. Using excess CS₂ and controlled pH (pH 10–12) ensures preferential formation of the 3-thiol isomer.
Oxidation of Catechol Groups
Protecting the hydroxyl groups during bromination prevents oxidation to quinones. Acetylation is preferred over methylation due to easier deprotection.
Scalability and Industrial Relevance
Q & A
Basic: What are the established synthetic pathways for synthesizing this compound?
Answer:
The synthesis typically involves three stages:
Core triazole formation : Cyclocondensation of hydrazinecarbothioamide derivatives with pyridinyl carbonyl precursors in basic media (e.g., NaOH/MeOH) to form the 1,2,4-triazole-3-thiol scaffold .
Allylation : Alkylation of the thiol group using allyl halides under reflux conditions in polar solvents (e.g., ethanol) to introduce the allyl substituent at the N4 position .
Thioether linkage : Reaction of the triazole-thiol intermediate with a 3,4-dihydroxyphenyl ethanone derivative via nucleophilic substitution, often facilitated by KOH or NaH to deprotonate the thiol .
Key validation: Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized to mitigate low yields during alkylation?
Answer:
Low yields in allylation often arise from incomplete nucleophilic substitution or side reactions. Strategies include:
- Solvent selection : Use aprotic solvents (e.g., DMF) to enhance alkyl halide reactivity while minimizing hydrolysis .
- Temperature control : Gradual heating (40–60°C) with stirring prevents exothermic side reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Stoichiometry : A 1.2:1 molar ratio of alkyl halide to triazole-thiol precursor ensures excess electrophile, driving the reaction to completion .
Data contradiction: Some protocols report higher yields in ethanol than DMF due to solubility differences; iterative testing with Karl Fischer titration to control solvent moisture is advised .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign protons and carbons in the triazole ring (δ 8.5–9.0 ppm for pyridinyl protons) and allyl group (δ 5.0–6.0 ppm for vinyl protons) .
- IR spectroscopy : Identify thioether (C–S stretch at ~650 cm⁻¹) and catechol O–H stretches (broad band at 3200–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How should researchers address discrepancies in NMR data between synthetic batches?
Answer:
Discrepancies may arise from tautomerism (e.g., thione-thiol equilibrium) or impurities. Mitigation steps:
- Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric shifts .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted thiol precursors or oxidized disulfides) .
Basic: What methodologies are used to evaluate antioxidant activity?
Answer:
- DPPH/ABTS assays : Quantify radical scavenging activity via UV-Vis spectroscopy (λ = 517 nm for DPPH), with IC50 values calculated against standards like ascorbic acid .
- Ferric reducing power (FRAP) : Measure Fe³+ to Fe²+ reduction at λ = 700 nm, correlating with phenolic -OH group density .
- Cell-based assays : Use H2O2-induced oxidative stress models in mammalian cells to assess intracellular ROS scavenging .
Advanced: How can conflicting bioactivity data from structural analogs be resolved?
Answer:
Contradictions often stem from subtle structural variations (e.g., allyl vs. methyl substituents) or assay conditions. Approaches include:
- SAR studies : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) and test activity trends .
- Meta-analysis : Aggregate data from analogs using cheminformatics tools (e.g., KNIME or MOE) to identify critical pharmacophores .
- Assay standardization : Re-test compounds under uniform conditions (e.g., fixed cell lines, incubation times) to minimize variability .
Advanced: What computational methods support the design of derivatives with enhanced stability?
Answer:
- Molecular docking : Predict binding modes to antioxidant enzymes (e.g., SOD or catalase) using AutoDock Vina .
- DFT calculations : Calculate bond dissociation enthalpies (BDEs) of phenolic O–H groups to prioritize derivatives with lower BDEs for higher radical scavenging .
- MD simulations : Assess solvation effects and conformational stability in aqueous media (e.g., GROMACS with TIP3P water model) .
Basic: How is purity validated for intermediates and the final compound?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve baseline separation .
- Elemental analysis : Confirm C, H, N, S content with ≤0.4% deviation from theoretical values .
- Melting point : Compare observed mp with literature values (±2°C tolerance) .
Advanced: What strategies mitigate decomposition during storage?
Answer:
- Light sensitivity : Store in amber vials under N2 atmosphere to prevent photo-oxidation of the catechol moiety .
- Moisture control : Use desiccants (e.g., silica gel) and monitor water content via Karl Fischer titration (<0.1% w/w) .
- Lyophilization : Convert to stable hydrochloride salts if the free base is prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
